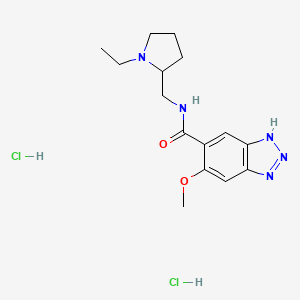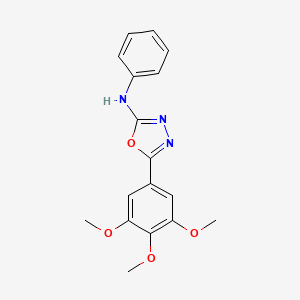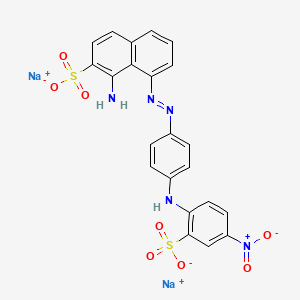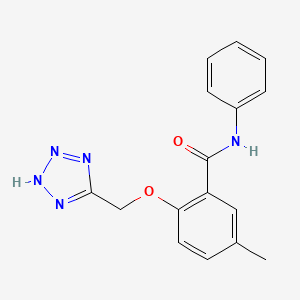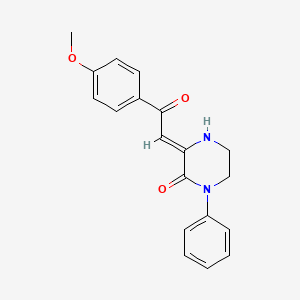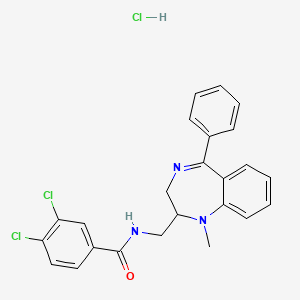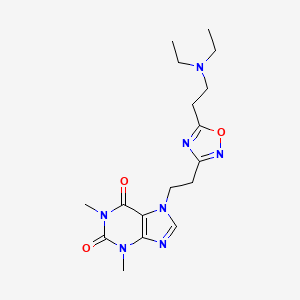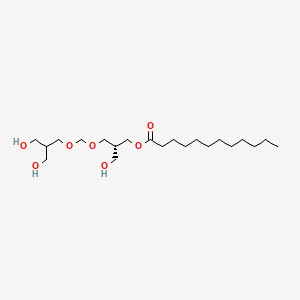
Dipentaerythritol laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythritol laurate is an organic compound derived from dipentaerythritol and lauric acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used in the production of polyesters, polyethers, polyurethanes, and alkyd resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentaerythritol laurate is synthesized by reacting dipentaerythritol with lauric acid. The reaction typically involves the esterification of dipentaerythritol with lauric acid in the presence of a catalyst. Common catalysts used in this process include sulfuric acid and other inorganic acids .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dipentaerythritol and lauric acid are combined under controlled temperatures and pressures. The reaction is often carried out in a solvent such as sulfolane to enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentaerythritol laurate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: Substitution reactions can replace the laurate group with other functional groups, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acids.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dipentaerythritol laurate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dipentaerythritol laurate involves its interaction with various molecular targets and pathways. It primarily acts by forming stable ester bonds with other compounds, which can alter their chemical and physical properties. This compound can also interact with lipid bilayers, enhancing membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: A precursor to dipentaerythritol, used in the production of varnishes, resins, and polymers.
Tripentaerythritol: Another polyol similar to dipentaerythritol, used in similar applications.
Lauric Acid: A fatty acid used in the synthesis of various esters, including dipentaerythritol laurate.
Uniqueness
This compound is unique due to its ability to form multiple ester bonds, making it highly versatile in various chemical reactions and applications. Its stability and compatibility with a wide range of solvents and reagents further enhance its utility in industrial and scientific research .
Eigenschaften
CAS-Nummer |
71010-53-2 |
|---|---|
Molekularformel |
C21H42O7 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] dodecanoate |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-9-10-11-21(25)28-17-20(14-24)16-27-18-26-15-19(12-22)13-23/h19-20,22-24H,2-18H2,1H3/t20-/m1/s1 |
InChI-Schlüssel |
IWESMQHBWXNAIU-HXUWFJFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


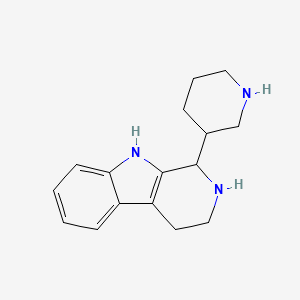
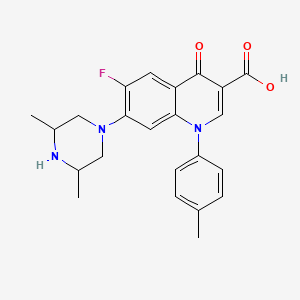
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)

![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
